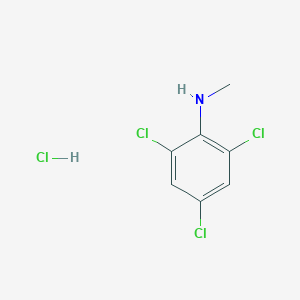
2,4,6-Trichloro-N-methylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-N-methylaniline hydrochloride is a chemical compound with the CAS Number: 2418711-72-3 . It has a molecular weight of 246.95 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4,6-trichloro-N-methylaniline hydrochloride . The InChI code for this compound is 1S/C7H6Cl3N.ClH/c1-11-7-5(9)2-4(8)3-6(7)10;/h2-3,11H,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 246.95 . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as melting point, boiling point, and density.科学的研究の応用
Homologization of Aldehydes and Ketones : The compound N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, formed by adding titanium tetrachloride to methyl isocyanide in methylene chloride, is used for homologations of aldehydes and ketones to α-Hydroxycarboxamides. This is a modification of the Passerini reaction and shows high yields even with readily enolized ketones like acetone and acetophenone (Schiess & Seebach, 1983).
Polymer Analysis : The structure of poly(dopamine), a synthetic eumelanin used as an antifouling agent, was studied using commercially available 3-hydroxytyramine hydrochloride (dopamine HCl) polymerized under aerobic, aqueous conditions. This study contributed to understanding the molecular structure and interactions within the polymer (Dreyer et al., 2012).
Chemical Reactions of Hydrochlorides : Research on the reactions between hydrochlorides of 2, 3-tri(tetra)methylene-3, 4dihydropyrimidine-4-ones and N-bromosuccinimide (and/or bromine) helps in understanding the pathways and mechanisms of these reactions. This study is significant in organic chemistry and the development of new compounds (Mukarramov, 2014).
Carcinogenic Potential Study : A study was conducted on the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline) and 4,4′-methylene-bis(2-methylaniline) in rats. This research provides important insights into the toxicological effects of these compounds (Stula et al., 1975).
Study of Macromolecular Binding and Metabolism : Investigations into the macromolecular binding and metabolism of carcinogens like 4-chloro-2-methylaniline offer valuable information on the biochemical mechanisms of carcinogenesis and drug metabolism (Hill, Shih, & Struck, 1979).
Conducting Polymers : The conversion of the base form of polyaniline to a metallic form by treatment with hydrochloric acid demonstrates a new type of doping in conducting polymers, providing insights into materials science and electronics (MacDiarmid et al., 1987).
Metabolic Pathway in Microbial Degradation : The study of the metabolic pathway involved in the degradation of 2-Methyl-6-Ethylaniline by Sphingobium sp. Strain MEA3-1 helps in understanding environmental biodegradation and the role of microbial processes in breaking down chemical compounds (Dong et al., 2015).
Corrosion Inhibition : Research into the efficiency of triazole derivatives in corrosion inhibition of mild steel in acidic media provides valuable information for industrial applications, particularly in protecting materials from corrosion (Bentiss et al., 2007).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
特性
IUPAC Name |
2,4,6-trichloro-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N.ClH/c1-11-7-5(9)2-4(8)3-6(7)10;/h2-3,11H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOPDXBRZVJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

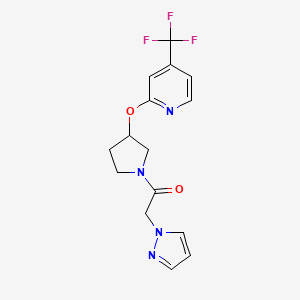
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)
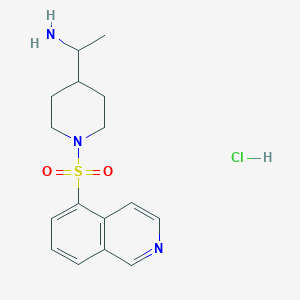
![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)
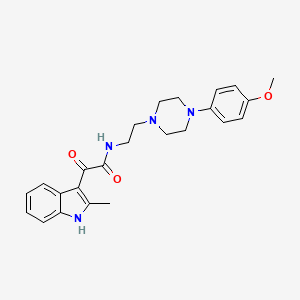
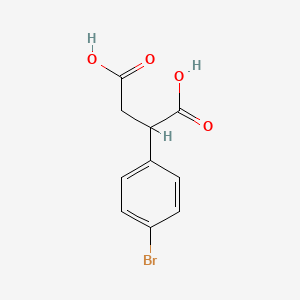
![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)
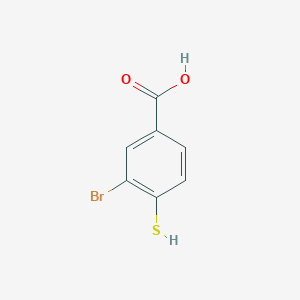

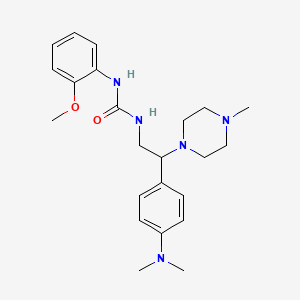
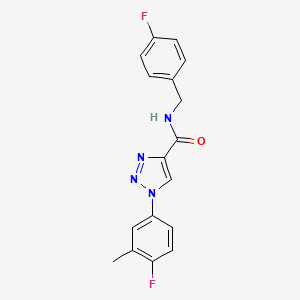
![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727332.png)